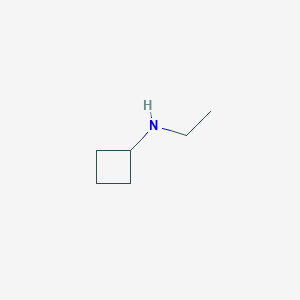

N-Ethylcyclobutanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of N-Ethylcyclobutanamine consists of a cyclobutane ring with an ethylamine substituent . The cyclobutane ring is a four-membered carbon ring, which gives the molecule its unique properties.Physical And Chemical Properties Analysis

N-Ethylcyclobutanamine has a density of 0.8±0.1 g/cm3, a boiling point of 124.7±8.0 °C at 760 mmHg, and a vapour pressure of 12.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.3±3.0 kJ/mol and a flash point of 10.8±15.8 °C .Scientific Research Applications

Catalysis and Chemical Synthesis :

- Pagar and RajanBabu (2018) demonstrated that a cobalt catalyst can couple ethylene with enynes to form complex chiral molecules, including cyclobutanes, from simple precursors like 1,3-enynes and ethylene. This process, involving N-Ethylcyclobutanamine derivatives, is significant in pharmaceutical synthesis due to its cost-effectiveness and efficiency in producing structurally complex cyclobutanes, which are present in many biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

Materials Science :

- D’yakonov, Finkelshtein, and Ibragimov (2007) explored the cycloalumination of methylenecyclobutane, which is closely related to N-Ethylcyclobutanamine. They developed new polycyclic compounds like 6-ethyl-6-aluminaspiro[3.4]octane, which can be used in various applications in materials science (D’yakonov, Finkelshtein, & Ibragimov, 2007).

Medicinal Chemistry and Drug Design :

- Kamel, El-Ansary, and Milad (2013) investigated the cytotoxicity of compounds derived from 4,5,6,7-tetrahydro-1-benzothiophene, which react with compounds like ethyl acetoacetate to give oxobutanamide derivatives. These studies are essential for understanding the potential of N-Ethylcyclobutanamine derivatives in developing new medications with cytotoxic properties against tumor cells (Kamel, El-Ansary, & Milad, 2013).

Biological Research and Agriculture :

- Watkins (2006) discussed the effects of 1-methylcyclopropene (1-MCP), a compound structurally related to N-Ethylcyclobutanamine, on fruits and vegetables. This research helps in understanding the role of such compounds in extending the shelf life of agricultural products (Watkins, 2006).

Mechanism of Action

Target of Action

N-Ethylcyclobutanamine is an organic compound The specific targets of N-Ethylcyclobutanamine are currently not well-documented in the available literature

Mode of Action

Generally, drugs exert their effects by binding to receptors, which are cellular components that the drugs bind to and produce cellular action . The specific interaction of N-Ethylcyclobutanamine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Biochemical pathways are complex networks of reactions that convert one molecule into another in cells, and they play crucial roles in various biological processes

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body The pharmacokinetic properties of N-Ethylcyclobutanamine, including its ADME properties and their impact on bioavailability, are not well-documented in the available literature

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For N-Ethylcyclobutanamine, it is known to be a colorless liquid with a stimulating odor . It should be stored in a sealed container, away from fire sources and oxidizers . .

properties

IUPAC Name |

N-ethylcyclobutanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYYRCELICUKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618591 |

Source

|

| Record name | N-Ethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852108-24-8 |

Source

|

| Record name | N-Ethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)